molecular formula C19H16Cl2N2OS2 B2698735 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(2,5-dimethylphenyl)sulfanyl]acetamide CAS No. 338957-94-1

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(2,5-dimethylphenyl)sulfanyl]acetamide

Cat. No.: B2698735
CAS No.: 338957-94-1
M. Wt: 423.37
InChI Key: UFWDIVPSVGNGPR-UHFFFAOYSA-N
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Description

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(2,5-dimethylphenyl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C19H16Cl2N2OS2 and its molecular weight is 423.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis of acetamide derivatives, including those related to the specified chemical structure, involves multifunctional moieties aiming to enhance biological activities. These compounds are characterized using spectral analytical techniques such as IR, EI-MS, 1H NMR, and 13C-NMR for structural elucidation. The synthesis approach typically involves the reaction of specific precursors under controlled conditions to yield the target molecules with desired functional groups and structural features (K. Nafeesa et al., 2017).

Antibacterial Activity

Research has demonstrated that certain acetamide derivatives exhibit significant antibacterial properties. These compounds are evaluated against various bacterial strains, including both gram-negative and gram-positive bacteria. The antibacterial screening indicates that some derivatives can inhibit bacterial growth effectively, highlighting their potential as antibacterial agents (S. Z. Siddiqui et al., 2014).

Enzyme Inhibition

The acetamide derivatives have been screened for enzyme inhibition activity, particularly against enzymes such as lipoxygenase (LOX). These studies aim to evaluate the compounds' potential in modulating enzyme-mediated pathways, which can be relevant for treating various diseases. The enzyme inhibition assays provide insights into the compounds' efficacy and selectivity towards specific enzymes (A. Rehman et al., 2013).

Hemolytic and Cytotoxicity Studies

The synthesized acetamide derivatives undergo hemolytic and cytotoxicity studies to assess their safety profile for potential therapeutic applications. These studies help in understanding the compounds' interaction with biological membranes and their cytotoxic behavior towards different cell lines. The goal is to identify compounds with minimal cytotoxic effects suitable for further development as therapeutic agents (S. Z. Siddiqui et al., 2014).

Molecular Docking Studies

Molecular docking studies are conducted to explore the interaction of acetamide derivatives with specific protein targets. These studies provide valuable insights into the binding affinity and mode of action of the compounds at the molecular level. Such information is crucial for rational drug design and optimization processes, aiming to enhance the compounds' therapeutic efficacy (S. J. Jenepha Mary et al., 2022).

Properties

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(2,5-dimethylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2OS2/c1-11-3-4-12(2)17(7-11)25-10-18(24)23-19-22-16(9-26-19)14-6-5-13(20)8-15(14)21/h3-9H,10H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWDIVPSVGNGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)SCC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.